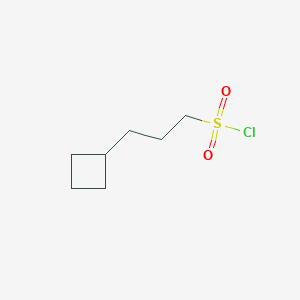

3-Cyclobutylpropane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Electrophilic Reagents and Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly significant organosulfur compounds widely utilized in organic chemistry. Their importance stems from the sulfonyl group's strong electron-withdrawing nature, which renders the sulfur atom highly electrophilic and the chlorine atom an excellent leaving group. fiveable.me This reactivity makes sulfonyl chlorides powerful electrophilic reagents for a variety of chemical transformations. fiveable.menih.gov

They are crucial synthetic intermediates, primarily employed in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. fiveable.mewikipedia.org Sulfonamides are a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and anticonvulsants. fiveable.meopenaccesspub.orgresearchgate.net Sulfonate esters are also valuable intermediates, often used as leaving groups in nucleophilic substitution reactions. nih.gov Beyond these primary roles, sulfonyl chlorides serve as precursors for other important functional groups like sulfones and sulfinic acids and can be used to introduce sulfonyl groups into molecules for further functionalization or as protecting groups. nih.govmagtech.com.cn Their versatility has cemented their status as indispensable tools in the synthesis of complex organic molecules, agrochemicals, and materials. enamine.netresearchgate.net

Overview of the Structural and Functional Characteristics of 3-Cyclobutylpropane-1-sulfonyl Chloride within the Alkyl Sulfonyl Chloride Class

This compound is an aliphatic sulfonyl chloride distinguished by its unique carbocyclic structure. Its molecular framework consists of a cyclobutyl ring attached to a three-carbon propyl linker, which terminates in the sulfonyl chloride functional group (-SO₂Cl).

| Property | Data |

| Molecular Formula | C₇H₁₃ClO₂S |

| Molecular Weight | 196.69 g/mol |

| CAS Number | 2025788-52-5 |

| Canonical SMILES | C1CC(C1)CCCS(=O)(=O)Cl |

| InChI Key | WBPRJSUIGLFYHT-UHFFFAOYSA-N |

| Topological Polar Surface Area | 42.5 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Acceptor Count | 2 |

| Heavy Atom Count | 11 |

| (Data sourced from Guidechem) guidechem.com |

Functionally, this compound is expected to exhibit the characteristic electrophilicity of the alkyl sulfonyl chloride class. The sulfur atom of the sulfonyl chloride group is the primary site for nucleophilic attack, enabling reactions with a wide range of nucleophiles. The aliphatic chain and the cyclobutyl moiety influence the compound's physical properties, such as solubility and lipophilicity, distinguishing it from simple short-chain or aromatic sulfonyl chlorides. The presence of the cyclobutyl group may also introduce specific steric effects that could modulate its reactivity in synthetic applications. While detailed research findings on the specific reaction kinetics or synthetic applications of this compound are not extensively documented in peer-reviewed literature, its structure positions it as a potentially valuable building block for introducing a cyclobutyl-terminated aliphatic chain into more complex molecules.

Historical Context and Evolution of Sulfonyl Chemistry Relevant to Aliphatic Analogues

The history of sulfonyl chemistry is intrinsically linked to the development of sulfonamide-based pharmaceuticals. A pivotal moment occurred in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. nih.govresearchgate.net This finding, which earned Domagk a Nobel Prize, revealed that Prontosil was a prodrug, metabolized in the body to sulfanilamide, the active antibacterial agent. openaccesspub.org This breakthrough catalyzed extensive research into sulfonamide derivatives, establishing sulfonyl chlorides as essential intermediates for their synthesis. nih.govopenaccesspub.org

Early synthetic methods for preparing sulfonyl chlorides often involved harsh reagents. The conversion of sulfonic acids to sulfonyl chlorides using agents like phosphorus oxychloride (POCl₃) or chlorosulfuric acid was a common but aggressive approach. nih.govresearchgate.net For aliphatic sulfonyl chlorides specifically, one of the classic industrial methods is the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under UV light. wikipedia.org

Over the decades, the synthetic toolbox for creating sulfonyl chlorides, including aliphatic variants, has evolved significantly. Milder and more selective methods have been developed to accommodate sensitive functional groups in complex molecules. Modern techniques include the oxidative chlorination of various sulfur-containing precursors like thiols, disulfides, and S-alkyl isothiourea salts using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). researchgate.netorganic-chemistry.org This progression towards more benign and efficient synthetic routes reflects the enduring importance of aliphatic sulfonyl chlorides as versatile intermediates in contemporary organic synthesis. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-5-7-3-1-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPRJSUIGLFYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Cyclobutylpropane 1 Sulfonyl Chloride and Alkyl Sulfonyl Chlorides

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride is a fundamental reaction pathway for 3-cyclobutylpropane-1-sulfonyl chloride and its analogs. This process involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are pivotal for the synthesis of a wide array of sulfur-containing compounds.

The reaction of this compound with primary or secondary amines is a robust method for the formation of sulfonamides. rsc.orgsigmaaldrich.com This reaction, known as sulfonylation of amines, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation to yield the stable sulfonamide.

The versatility of this reaction allows for the synthesis of a diverse range of N-substituted 3-cyclobutylpropane-1-sulfonamides. The choice of the amine substrate directly influences the properties of the resulting sulfonamide. Both aliphatic and aromatic amines can be used, and the reaction conditions can often be tuned to accommodate various functional groups. rsc.org Microwave-assisted solvent-free conditions have also been reported to efficiently produce sulfonamides from the reaction of sulfonyl chlorides and amines. rsc.org

Table 1: Representative Examples of Sulfonamide Formation from Alkyl Sulfonyl Chlorides and Amines Note: The following data represents general conditions for the synthesis of sulfonamides from alkyl sulfonyl chlorides, as specific data for this compound is not extensively available.

| Alkyl Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanesulfonyl chloride | Aniline | Pyridine | Dichloromethane | N-Phenylmethanesulfonamide | 95 |

| Propanesulfonyl chloride | Benzylamine | Triethylamine | Tetrahydrofuran | N-Benzylpropane-1-sulfonamide | 92 |

| Cyclohexanesulfonyl chloride | Piperidine | Potassium carbonate | Acetonitrile | 1-(Cyclohexylsulfonyl)piperidine | 88 |

The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of sulfonic esters (sulfonates). google.comyoutube.com This reaction is analogous to the formation of sulfonamides and is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. youtube.com The alcohol acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride.

Alkyl sulfonates are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often even better than halides. This property allows for subsequent nucleophilic substitution reactions at the carbon atom of the alkyl chain. youtube.com The conversion of an alcohol to a sulfonate ester effectively transforms a poor leaving group (-OH) into a very good one (-OSO₂R).

Table 2: Illustrative Examples of Sulfonic Ester Synthesis from Alkyl Sulfonyl Chlorides Note: The following data illustrates general conditions for the synthesis of sulfonic esters from alkyl sulfonyl chlorides, as specific data for this compound is not extensively available.

| Alkyl Sulfonyl Chloride | Alcohol | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanesulfonyl chloride | Ethanol | Pyridine | Dichloromethane | Ethyl methanesulfonate | 98 |

| p-Toluenesulfonyl chloride | Isopropanol | Triethylamine | Toluene | Isopropyl p-toluenesulfonate | 94 |

| Benzenesulfonyl chloride | Methanol | Pyridine | Chloroform | Methyl benzenesulfonate | 96 |

Sulfones can be synthesized from this compound by reaction with a variety of carbon and sulfur nucleophiles. The reaction with thiols in the presence of a base provides thiosulfonates, which can be further manipulated. More directly, the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, offers a direct route to sulfones. msu.edu In this case, the organometallic reagent provides a carbanion that acts as the nucleophile, attacking the sulfonyl chloride to form a new carbon-sulfur bond. youtube.com

This method is highly versatile for creating a wide range of sulfones with different alkyl or aryl substituents, depending on the organometallic reagent used. The sulfone functional group is a key structural motif in many pharmaceuticals and agrochemicals.

Table 3: Examples of Sulfone Synthesis from Alkyl Sulfonyl Chlorides Note: The following data represents general conditions for the synthesis of sulfones from alkyl sulfonyl chlorides, as specific data for this compound is not extensively available.

| Alkyl Sulfonyl Chloride | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methanesulfonyl chloride | Phenylmagnesium bromide | Tetrahydrofuran | Methyl phenyl sulfone | 85 |

| Ethanesulfonyl chloride | n-Butyllithium | Hexane/THF | Ethyl butyl sulfone | 78 |

| Benzenesulfonyl chloride | Methylmagnesium iodide | Diethyl ether | Methyl phenyl sulfone | 90 |

Radical-Mediated Transformations

In addition to nucleophilic substitution reactions, alkyl sulfonyl chlorides like this compound can undergo radical-mediated transformations. These reactions typically involve the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical, which can then participate in a variety of synthetic transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of sulfonyl chlorides. researchgate.netnih.gov In this process, a photocatalyst, upon excitation with visible light, can mediate the single-electron reduction of the sulfonyl chloride. researchgate.net This one-electron reduction leads to the formation of a radical anion, which then fragments to release a chloride anion and a sulfonyl radical.

This method of generating sulfonyl radicals is particularly advantageous as it proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. nih.gov The generated 3-cyclobutylpropane-1-sulfonyl radical can then engage in various downstream reactions.

Once generated, the 3-cyclobutylpropane-1-sulfonyl radical can add to unsaturated hydrocarbons such as alkenes and alkynes. rsc.orgrsc.org This radical addition reaction is a valuable method for the formation of new carbon-sulfur bonds and the synthesis of functionalized sulfones. nih.gov The addition of the sulfonyl radical to an alkene, for example, generates a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or another radical species. nih.gov

The regioselectivity of the radical addition is often governed by the stability of the resulting carbon-centered radical intermediate. libretexts.org Photoredox catalysis has been successfully employed to facilitate the hydrosulfonylation of alkenes with sulfonyl chlorides, providing a direct route to dialkyl sulfones. nih.gov

Table 4: Representative Radical Additions of Sulfonyl Radicals to Unsaturated Hydrocarbons Note: The following data is illustrative of the types of products that can be formed from the radical addition of alkyl sulfonyl radicals, as specific data for this compound is not extensively available.

| Sulfonyl Radical Precursor | Unsaturated Substrate | Reaction Conditions | Product Type |

|---|---|---|---|

| Methanesulfonyl chloride | Styrene | Photocatalyst, visible light, H-donor | β-Substituted ethyl methyl sulfone |

| Ethanesulfonyl chloride | 1-Octene | Radical initiator (AIBN), heat | Functionalized octyl ethyl sulfone |

| p-Toluenesulfonyl chloride | Phenylacetylene | Photocatalyst, visible light | β-Chlorovinyl phenyl sulfone |

Metal-Catalyzed Cross-Coupling Reactions and C-S Bond Formation

Metal-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of alkyl sulfonyl chlorides, these reactions provide efficient routes for the construction of C-S bonds, which are prevalent in many pharmaceuticals and functional materials.

Desulfonative cross-coupling reactions involve the cleavage of a carbon-sulfur bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. While traditionally challenging, recent advancements have established alkyl sulfones, derived from sulfonyl chlorides, as viable coupling partners.

A notable development is the reductive cross-electrophile coupling between alkyl sulfones and aryl bromides. chemrxiv.org This method offers a strategic advantage as the sulfone moiety can be readily introduced and functionalized prior to the coupling reaction. The reaction typically employs a nickel catalyst and a reducing agent to facilitate the coupling of the alkyl group from the sulfone with the aryl group from the bromide. chemrxiv.org This approach is significant for its ability to forge C(sp³)–C(sp²) bonds, which are crucial in the synthesis of complex organic molecules. chemrxiv.org

Iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been reported. researchgate.net This method allows for the formation of C-C bonds without the need for additional ligands, offering a more streamlined synthetic route. researchgate.net However, it is important to note that alkanesulfonyl chlorides can sometimes undergo competing β-elimination reactions in palladium-catalyzed systems. researchgate.net

Recent research has also demonstrated nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides, providing a pathway to biaryl compounds. acs.org While this specific example focuses on aryl sulfones, the underlying principles of C–S bond activation are relevant to the broader field of desulfonative couplings.

Alkyl sulfonyl chlorides can serve as effective thiol surrogates for the formation of carbon-sulfur bonds, providing a valuable alternative to the use of often foul-smelling and easily oxidized thiols. A recently developed method involves the phosphine-mediated deoxygenation of sulfonyl chlorides. researchgate.netdocumentsdelivered.comnih.govacs.org In this one-pot synthesis of thioethers and thioesters, a transient intermediate is formed and subsequently trapped by activated alcohols or carboxylic acids. researchgate.netdocumentsdelivered.comnih.govacs.org This operationally simple method exhibits broad functional group tolerance. researchgate.netdocumentsdelivered.comnih.govacs.org

The construction of C–S bonds is a cornerstone of organosulfur chemistry, and various metal-catalyzed methods have been developed to achieve this transformation. acs.orgnih.govresearchgate.net These methods often involve the cross-coupling of sulfur nucleophiles with carbon electrophiles. acs.org For instance, copper-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides has been shown to produce diaryl thioethers. researchgate.net This reaction is initiated by the reduction of the sulfonyl chloride, followed by a copper-catalyzed C–S coupling. researchgate.net

Below is a table summarizing selected metal-catalyzed C-S bond formation reactions involving sulfonyl chlorides.

| Catalyst/Reagent | Coupling Partners | Product Type | Reference |

| PPh₃ | Sulfonyl Chloride, Alcohol/Carboxylic Acid | Thioether/Thioester | researchgate.netdocumentsdelivered.comnih.govacs.org |

| CuI | Aryl Boronic Acid, Arylsulfonyl Chloride | Diaryl Thioether | researchgate.net |

Other Electrophilic Reactions

Beyond cross-coupling reactions, the electrophilic sulfur atom of this compound and other alkyl sulfonyl chlorides allows them to participate in a range of other important transformations, including annulations, cycloadditions, and direct additions to unsaturated systems.

Sulfonyl chlorides can participate in annulation and cycloaddition reactions, leading to the formation of cyclic structures. For example, the reaction of sulfonyl chlorides with unsaturated compounds can lead to [2+2] annulations. magtech.com.cn A notable example is the sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides, which affords functionalized pyrazoles. rsc.orgresearchgate.net Although this does not directly involve a sulfonyl chloride as the cycloaddition partner, it highlights the broader utility of sulfur-containing reagents in constructing cyclic systems.

Chlorosulfonylation involves the addition of both a sulfonyl group and a chlorine atom across a double or triple bond. This reaction is a powerful method for the difunctionalization of unsaturated compounds. magtech.com.cn Copper-catalyzed chlorosulfonylation of alkenes and alkynes with sulfonyl chlorides has been demonstrated, often proceeding under visible light irradiation. researchgate.netresearchgate.net This method allows for the synthesis of β-chlorosulfones and (E)-dienyl sulfones. researchgate.net

The hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation has also been achieved. nih.govsemanticscholar.org This process involves the addition of a sulfonyl radical to the alkene, followed by a hydrogen atom transfer. nih.gov

Sulfenylation, the introduction of a sulfenyl group (RS-), can also be achieved using sulfonyl chlorides as precursors, although this often involves a reduction step. magtech.com.cn

The following table provides examples of these electrophilic reactions.

| Reaction Type | Reagents | Product | Reference |

| Chlorosulfonylation | Alkene, Sulfonyl Chloride, Cu(II) photocatalyst | β-Chlorosulfone | researchgate.netresearchgate.net |

| Hydrosulfonylation | Alkene, Sulfonyl Chloride, Ir photocatalyst, (TMS)₃SiH | Alkyl Sulfone | nih.gov |

Applications of 3 Cyclobutylpropane 1 Sulfonyl Chloride in Complex Molecule Synthesis

Strategic Use as a Building Block in Convergent Synthesis

Convergent synthesis strategies often rely on the coupling of well-defined molecular fragments to assemble complex structures efficiently. 3-Cyclobutylpropane-1-sulfonyl chloride is ideally suited for this approach, serving as a key component for introducing the cyclobutylpropylsulfonyl group.

The reactivity of the sulfonyl chloride group allows for its facile reaction with a variety of nucleophiles, including amines, alcohols, and thiols. This enables the covalent attachment of the 3-cyclobutylpropane sulfonyl moiety to a diverse range of molecular scaffolds. This versatility is crucial in medicinal chemistry and materials science, where the introduction of specific lipophilic and structurally rigid groups like the cyclobutyl ring can modulate biological activity or material properties.

For instance, in the development of therapeutic agents, the cyclobutyl group can serve as a bioisostere for other cyclic or aromatic systems, potentially improving metabolic stability or receptor binding affinity. The sulfonyl group itself can act as a key hydrogen bond acceptor, further influencing molecular interactions.

One of the most prominent applications of this compound is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage. frontiersrj.comucl.ac.uk This reaction is central to the synthesis of a vast number of biologically active compounds.

The synthesis of various sulfonamide derivatives for drug discovery programs often utilizes sulfonyl chlorides as key reagents. sigmaaldrich.com The ability to readily introduce the 3-cyclobutylpropane sulfonyl group allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

| Reactant Type | Resulting Functional Group | Significance in Synthesis |

| Primary or Secondary Amine | Sulfonamide | Formation of a key functional group in many pharmaceuticals. |

| Alcohol | Sulfonate Ester | Introduction of a good leaving group or a stable functional moiety. |

| Thiol | Thiosulfonate | Access to sulfur-containing analogs for biological evaluation. |

Pathways to Structurally Diverse Sulfonyl Derivatives

Beyond its direct use in forming sulfonamides, this compound serves as a versatile precursor for a range of other sulfonyl derivatives. These transformations open up additional avenues for molecular design and the construction of complex targets.

Sulfonyl chlorides readily react with alcohols in the presence of a base to form sulfonate esters. eurjchem.commolport.comstudy.com These esters can be stable functional groups within a target molecule or can serve as excellent leaving groups in nucleophilic substitution reactions. The formation of sulfonate esters from this compound provides a pathway to introduce the cyclobutylpropane sulfonyl moiety into molecules via an oxygen linkage.

Furthermore, sulfonyl chlorides can be converted into sulfones, which are organosulfur compounds containing a sulfonyl group attached to two carbon atoms. wikipedia.org One common method for synthesizing sulfones is the oxidation of thioethers, which can be prepared from sulfonyl chlorides. wikipedia.orgorganic-chemistry.org Another route involves the reaction of sulfonyl chlorides with organometallic reagents. nih.gov The resulting sulfones are important structural motifs in various biologically active compounds and materials.

| Derivative | Synthetic Method from Sulfonyl Chloride | Key Application |

| Sulfonate Ester | Reaction with an alcohol in the presence of a base. eurjchem.commolport.com | Can act as a stable functional group or a leaving group in substitution reactions. rsc.org |

| Sulfone | Reaction with an organometallic reagent or via a multi-step sequence involving a thioether intermediate. wikipedia.orgbaranlab.org | Important structural component in medicinal chemistry and materials science. |

A significant recent development in chemical synthesis is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. sigmaaldrich.comjk-sci.comresearchgate.net This powerful set of reactions relies on the unique reactivity of sulfonyl fluorides. researchgate.net Sulfonyl chlorides can be readily converted to the corresponding sulfonyl fluorides through a halogen exchange reaction, typically using a fluoride salt like potassium fluoride. ccspublishing.org.cnmdpi.com

The resulting 3-cyclobutylpropane-1-sulfonyl fluoride can then be used in SuFEx reactions to connect molecular fragments with high efficiency and selectivity. dntb.gov.uanih.gov This approach has broad applications in drug discovery, chemical biology, and materials science for the rapid assembly of complex molecules. researchgate.netecancer.org The stability and specific reactivity of sulfonyl fluorides make them ideal partners for this modular "click" approach. sigmaaldrich.comresearchgate.net

Utility in Chemical Derivatization for Research and Analytical Purposes

In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of analytes. Sulfonyl chlorides, including this compound, can be used as derivatizing agents for compounds containing nucleophilic functional groups like phenols and amines. nih.govsigmaaldrich.comsigmaaldrich.com

The reaction of this compound with an analyte introduces the cyclobutylpropane sulfonyl moiety, which can enhance its properties for analysis by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, the derivatization can improve the analyte's ionization efficiency in mass spectrometry, leading to lower detection limits. nih.gov The unique mass of the cyclobutylpropane sulfonyl group can also aid in the identification and characterization of the derivatized analyte.

Advanced Methodologies and Catalytic Systems in 3 Cyclobutylpropane 1 Sulfonyl Chloride Chemistry

Photocatalytic Approaches to Sulfonyl Chloride Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of organic molecules, including sulfonyl chlorides. researchgate.net This methodology relies on the ability of a photocatalyst, upon absorption of light, to initiate single-electron transfer (SET) processes, thereby generating radical intermediates under mild conditions. researchgate.net For a compound like 3-cyclobutylpropane-1-sulfonyl chloride, this approach opens pathways to novel transformations through the generation of the corresponding 3-cyclobutylpropane-1-sulfonyl radical.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then reduce the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chloride anion. This process has been successfully applied to various transformations, including the hydrosulfonylation of alkenes. researchgate.net For instance, the photoredox-catalyzed reaction of sulfonyl chlorides with alkenes in the presence of a hydrogen atom donor can lead to the formation of C(sp³)-sulfonylated products. researchgate.net

A notable example is the hydrosulfonylation of electron-deficient alkenes. researchgate.net In a typical system, an iridium-based photocatalyst, such as fac-Ir(ppy)₃, is used in conjunction with a hydrogen atom donor like tris(trimethylsilyl)silane. researchgate.net This method has been shown to be effective for a range of alkyl sulfonyl chlorides, suggesting its applicability to this compound for the synthesis of various sulfones. researchgate.net

| Transformation Type | Typical Photocatalyst | Key Reagents | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Hydrosulfonylation of Alkenes | fac-Ir(ppy)₃ | Alkene, (TMS)₃SiH | Alkyl cyclobutylpropyl sulfone | researchgate.net |

| Direct Sulfonylation of Alkenes | nano Cu₂O/TiO₂ | Alkene (e.g., Styrene) | Vinyl cyclobutylpropyl sulfone | bohrium.com |

| Chlorosulfonylation of Alkenes | [Cu(dap)₂]Cl | Alkene | β-chloroalkyl cyclobutylpropyl sulfone | rsc.org |

The versatility of photocatalysis also allows for tunable reactions. For example, by carefully selecting the photocatalyst and solvent, it is possible to achieve either oxysulfonylation or chlorosulfonylation of α-trifluoromethylstyrenes with sulfonyl chlorides. rsc.org This level of control highlights the potential for developing highly selective transformations involving this compound.

Role of Transition Metal Catalysis (e.g., Copper, Nickel, Palladium) in Enhancing Reactivity and Selectivity

Transition metal catalysis provides a robust platform for activating the otherwise stable S-Cl bond of sulfonyl chlorides, enabling a wide array of cross-coupling and addition reactions. Copper, nickel, and palladium catalysts are particularly prominent in this area, each offering unique reactivity profiles.

Copper Catalysis: Copper-catalyzed reactions of sulfonyl chlorides often proceed via radical pathways. For instance, copper catalysts can facilitate Heck-type couplings of sulfonyl chlorides with olefins, providing efficient access to vinyl sulfones. researchgate.net This redox-neutral process can be scaled up to the gram scale and has been applied to the late-stage modification of complex molecules. researchgate.net Another significant application is the copper-catalyzed sulfonylation/cyclization of alkynes with sulfonyl chlorides to synthesize sulfonylated benzothiophenes. rsc.org This avoids the need for expensive photocatalysts and multi-step synthesis of sulfone radical precursors. rsc.org These methodologies could be adapted for this compound to synthesize complex, sulfur-containing molecules.

Nickel Catalysis: Nickel catalysis has become a powerful tool for cross-coupling reactions involving challenging electrophiles. orgsyn.org Nickel catalysts are capable of activating the C-S bond in the resulting sulfones or the S-Cl bond in sulfonyl chlorides for various transformations. For example, nickel-catalyzed cross-electrophile coupling reactions can join aryl chlorides with primary alkyl chlorides. nih.gov While this example doesn't directly involve a sulfonyl chloride as a coupling partner, the principles of activating inert bonds are relevant. More directly, nickel-catalyzed cross-coupling of sulfonamides with (hetero)aryl chlorides has been developed, showcasing the ability of nickel to facilitate C-N bond formation. researchgate.net This suggests the potential for developing nickel-catalyzed methods for the cross-coupling of this compound with various nucleophiles.

Palladium Catalysis: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. While often used for the desulfonylative coupling of arylsulfonyl chlorides (where the SO₂Cl group acts as a leaving group), palladium can also catalyze reactions that retain the sulfonyl moiety. nih.govresearchgate.net For instance, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids have been developed, demonstrating palladium's ability to mediate C-S bond formation. nih.gov In the context of this compound, palladium catalysis could potentially be employed in Stille cross-coupling reactions with organostannanes or in carbonylative transformations to access ketones or thioesters. researchgate.net

| Metal Catalyst | Reaction Type | Coupling Partner | Potential Product Class | Reference |

|---|---|---|---|---|

| Copper | Heck-Type Coupling | Olefins | Vinyl sulfones | researchgate.net |

| Copper | Sulfonylation/Cyclization | Alkynes | Sulfonylated heterocycles | rsc.org |

| Nickel | Cross-Coupling | (Hetero)aryl Chlorides (from sulfonamides) | N-Aryl sulfonamides | researchgate.net |

| Palladium | Stille Cross-Coupling | Organostannanes | Biaryls/Vinyl compounds (desulfonylative) | researchgate.net |

| Palladium | Chlorosulfonylation | Arylboronic Acids | Aryl sulfonyl chlorides | nih.gov |

Development of Organocatalytic and Metal-Free Protocols

In the pursuit of more sustainable and cost-effective synthetic methods, organocatalytic and metal-free protocols have garnered significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

The development of metal-free protocols for reactions involving sulfonyl chlorides is an active area of research. For example, metal-free methods for the synthesis of sulfonyl chlorides from thiols and disulfides have been developed using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or a combination of nitric acid, hydrochloric acid, and oxygen. rsc.orgresearchgate.net While these are methods for synthesis rather than reaction of the sulfonyl chloride, they highlight the trend towards metal-free conditions.

Direct organocatalytic activation of sulfonyl chlorides for further transformations is a more challenging but emerging field. Organocatalysts can be used to tune the reactivity of chlorinating agents like sulfuryl chloride for the selective chlorination of aromatic compounds. nih.gov This principle of activating S-Cl bonds through non-covalent interactions with an organocatalyst could potentially be extended to reactions of this compound. For instance, chiral phosphoric acids or thiourea (B124793) derivatives could act as hydrogen-bond donors to activate the sulfonyl chloride towards nucleophilic attack, enabling enantioselective transformations. While specific examples with aliphatic sulfonyl chlorides are still developing, the foundational principles of organocatalysis suggest a promising avenue for future research.

Considerations for Scalable Synthesis and Continuous Flow Processes

The translation of a synthetic methodology from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and scalability. Continuous flow chemistry has emerged as a key enabling technology in this regard, offering significant advantages over traditional batch processing, particularly for highly reactive or exothermic reactions. rsc.org

The synthesis of sulfonyl chlorides, which can be exothermic and involve hazardous reagents, is well-suited to a continuous flow approach. rsc.org Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous material at any given time. rsc.org Continuous flow protocols have been developed for the synthesis of both aryl and aliphatic sulfonyl chlorides. rsc.orgafricacommons.net For example, a method using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent for thiols and disulfides has been successfully implemented in a flow system, affording high space-time yields. rsc.org

These principles are directly applicable to the large-scale synthesis of this compound. A continuous process could be designed starting from the corresponding thiol or disulfide, offering a safer and more efficient manufacturing route. Furthermore, subsequent transformations of the sulfonyl chloride could also be performed in a continuous or flow-through manner. For instance, the photocatalytic and transition metal-catalyzed reactions discussed above can often be adapted to flow systems, enabling multi-step sequences to be performed in an integrated and automated fashion. mdpi.com This not only improves efficiency but also facilitates the safe handling of reactive intermediates and catalysts.

| Process | Key Advantages | Applicability to this compound | Reference |

|---|---|---|---|

| Batch Synthesis | Well-established for lab scale; simple setup. | Feasible for small quantities, but challenges with heat management and safety on scale-up. | mdpi.com |

| Continuous Flow Synthesis | Enhanced safety, superior heat/mass transfer, precise control, higher spacetime yield, ease of automation. | Ideal for scalable, safe, and efficient production from the corresponding thiol or disulfide. | rsc.orgafricacommons.net |

| Automated Continuous Process | Improved consistency, reliability, and spacetime yield through feedback control. | Enables multi-hundred-gram to kilogram scale production with high reproducibility. | mdpi.com |

The development of a general continuous manufacturing platform for chlorosulfonation and subsequent isolation demonstrates the potential for significant improvements in spacetime yield compared to optimized batch conditions. mdpi.com For example, one study showed that a continuous process could produce 500g in 12 hours, a significant improvement over a batch process that yielded 65g in 6.5 hours. mdpi.com Such advancements are crucial for making the chemistry of compounds like this compound viable for larger-scale applications.

Computational and Theoretical Investigations of 3 Cyclobutylpropane 1 Sulfonyl Chloride Reactivity

Quantum Chemical Studies on Reaction Pathways and Energy Landscapes

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for reactions involving sulfonyl chlorides. butlerov.com These studies allow researchers to visualize the energetic journey from reactants to products, identifying key intermediates and transition states along the reaction pathway. By calculating the energy of these stationary points, the activation energy (ΔG‡), which is the energetic barrier that must be overcome for a reaction to occur, can be determined. nih.gov

For a molecule like 3-Cyclobutylpropane-1-sulfonyl chloride, DFT calculations could be employed to study its reaction with various nucleophiles. Such a study would involve optimizing the geometries of the reactants, the transition state, and the products. The results would provide a quantitative measure of the compound's reactivity and offer insights into the reaction mechanism. For instance, a low calculated activation energy would suggest a facile reaction, while a high barrier would indicate that the reaction is less favorable under given conditions.

Table 1: Illustrative Calculated Energy Profile for the Reaction of this compound with a Generic Nucleophile (Nu⁻) This table presents hypothetical data based on typical values for alkanesulfonyl chlorides to illustrate the output of quantum chemical calculations.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (C₇H₁₃SO₂Cl + Nu⁻) | B3LYP/6-311+G(d,p) | 0.0 | S-Cl bond length: ~2.05 Å |

| Transition State ([C₇H₁₃SO₂(Cl)(Nu)]⁻)‡ | B3LYP/6-311+G(d,p) | +15.2 (ΔG‡) | Elongated S-Cl bond; Forming S-Nu bond |

| Products (C₇H₁₃SO₂Nu + Cl⁻) | B3LYP/6-311+G(d,p) | -25.7 (ΔG) | S-Nu bond length: ~1.80 Å |

Electronic Structure Analysis of the Sulfonyl Chloride Functional Group and its Influence on Reactivity

The reactivity of the sulfonyl chloride functional group is fundamentally dictated by its electronic structure. Computational investigations have provided a detailed picture of bonding in this moiety, moving beyond classical representations. nih.govacs.org Contrary to older models that invoked d-orbital participation to explain the hypervalent sulfur center, modern quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis, indicate that this is not significant. nih.govresearchgate.net

Instead, the bonding in the sulfonyl group is characterized by highly polarized S-O bonds, best represented as S⁺-O⁻. acs.orgresearchgate.net This polarization is augmented by significant hyperconjugative interactions, where the lone pairs on the oxygen and chlorine atoms donate electron density into the antibonding (σ) orbitals of adjacent bonds (reciprocal n → σ interactions). nih.govresearchgate.net This electronic arrangement results in a highly electrophilic sulfur atom, which is the primary site for nucleophilic attack. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom further enhances this electrophilicity. In this compound, the cyclobutylpropane alkyl group acts as an electron-donating group, which can slightly modulate the reactivity of the sulfonyl chloride moiety compared to aromatic or more electron-withdrawing analogs.

Table 2: Key Electronic Structure Features of the Sulfonyl Chloride Group from NBO Analysis

| Feature | Description | Implication for Reactivity |

| High Polarization | The S-O and S-Cl bonds are highly polarized, with significant positive charge on the sulfur atom. researchgate.net | Creates a strong electrophilic center at the sulfur atom, making it susceptible to attack by nucleophiles. |

| Hyperconjugation | Strong n → σ* interactions exist, where oxygen lone pairs donate into S-C and S-Cl antibonding orbitals. researchgate.net | Stabilizes the overall structure and influences bond lengths and strengths. |

| Low d-orbital Participation | The bonding can be described without significant involvement of sulfur d-orbitals. nih.govacs.org | Supports a model of polar covalent bonding and hyperconjugation. |

| LUMO Characteristics | The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the σ* orbital of the S-Cl bond. | This orbital's shape and energy dictate the trajectory of nucleophilic attack, favoring backside attack characteristic of Sₙ2-type reactions. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the precise mechanisms of reactions involving sulfonyl chlorides. mdpi.com These studies can distinguish between different potential pathways, such as a concerted process (e.g., Sₙ2) where bond-breaking and bond-forming occur simultaneously, or a stepwise process involving a distinct intermediate (e.g., addition-elimination). researchgate.net

For example, DFT studies on the solvolysis of alkanesulfonyl chlorides generally support a concerted bimolecular nucleophilic substitution mechanism. mdpi.com Similarly, chloride exchange reactions in arenesulfonyl chlorides have been shown to proceed via a single Sₙ2 transition state. researchgate.net However, the mechanism can change depending on the nucleophile; the reaction with fluoride (B91410), for instance, is proposed to follow an addition-elimination pathway with the formation of a pentacoordinate sulfurane intermediate. researchgate.net For this compound, computational modeling could definitively characterize the transition states and any potential intermediates for its reactions, thereby providing a clear mechanistic picture that would be difficult to obtain through experimental means alone.

Table 3: Comparison of Potential Reaction Mechanisms for Sulfonyl Chlorides

| Mechanism | Description | Computational Evidence |

| Concerted (Sₙ2-like) | A single transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs. researchgate.net | Identification of a single transition state on the potential energy surface; inversion of configuration at the sulfur center. researchgate.net |

| Addition-Elimination | A two-step process involving the formation of a pentacoordinate sulfurane intermediate, which then collapses to products. researchgate.net | The successful location of a stable intermediate on the potential energy surface, with two distinct transition states leading to and from it. researchgate.net |

| Elimination-Addition (Sulfene) | In the presence of a base, deprotonation alpha to the sulfonyl group can lead to a highly reactive sulfene intermediate (R₂C=SO₂). | This pathway is typically considered for alkanesulfonyl chlorides with α-hydrogens and is computationally verifiable by modeling the deprotonation and subsequent trapping of the sulfene. |

Prediction of Reactivity and Selectivity Profiles for Novel Transformations

A significant advantage of computational chemistry is its predictive power. By calculating the activation barriers for the reaction of this compound with a range of different nucleophiles or under various conditions, its reactivity and selectivity profile can be predicted. nih.gov This approach allows for the in silico screening of potential reactions before they are attempted in the laboratory, saving time and resources. nih.gov

Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity with high accuracy and speed. nih.govresearchgate.net By training these models on large datasets of known reaction outcomes and quantum mechanical data, it is possible to predict the reactivity of new compounds like this compound. Such models can predict key parameters like reaction rates or identify which site in a complex molecule is most likely to react (regioselectivity), guiding the design of novel chemical transformations.

Table 4: Hypothetical Reactivity Profile of this compound with Various Nucleophiles This table illustrates how computational screening could predict reaction feasibility.

| Nucleophile | Predicted ΔG‡ (kcal/mol) | Predicted Reaction Rate | Comments |

| CH₃O⁻ | 12.5 | Fast | Hard, strong nucleophile favors rapid reaction. |

| (CH₃)₃N | 16.8 | Moderate | Neutral amine nucleophile shows a higher barrier. |

| I⁻ | 18.2 | Moderate | Soft nucleophile, reaction is feasible but slower than with hard nucleophiles. |

| H₂O | 24.5 | Slow | Weak nucleophile, hydrolysis is predicted to be slow without catalysis. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes to 3-Cyclobutylpropane-1-sulfonyl Chloride

The future synthesis of this compound is expected to move beyond traditional methods towards greener and more atom-economical approaches. Current synthetic strategies for aliphatic sulfonyl chlorides often rely on harsh reagents and generate significant waste. Emerging research focuses on addressing these limitations.

One promising avenue is the adoption of oxidative chlorination of thiols using environmentally benign oxidants. For instance, methods employing reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents are being explored as alternatives to traditional chlorinating agents. Another approach involves the use of bleach (sodium hypochlorite) in a biphasic system, which offers a cost-effective and safer protocol.

Photocatalysis represents another frontier for the sustainable synthesis of sulfonyl chlorides. Visible-light-mediated processes, utilizing organic dyes or semiconductor materials as catalysts, can enable the conversion of suitable precursors to sulfonyl chlorides under mild conditions, minimizing the need for high temperatures and harsh reagents. The development of a photocatalytic route starting from a readily available cyclobutyl-containing precursor could significantly enhance the accessibility of this compound.

The table below summarizes potential sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Oxidative Chlorination with NaDCC·2H2O | Uses a stable, easy-to-handle oxidant; can be performed in greener solvents. | Mild reaction conditions, improved safety profile, and reduced environmental impact. |

| Bleach-Mediated Synthesis | Utilizes an inexpensive and readily available oxidant. | Cost-effective for large-scale production and operationally simple. |

| Visible-Light Photocatalysis | Employs light as a traceless reagent; proceeds under mild conditions. | High functional group tolerance and potential for novel reaction pathways. |

Exploration of Novel Catalytic Systems for Tailored Reactivity and Chemoselectivity

The reactivity of the sulfonyl chloride group is well-established, but achieving high levels of chemo- and regioselectivity in its reactions remains a key objective. Future research will likely focus on the development of novel catalytic systems to control the reactions of this compound.

Transition-metal catalysis offers a powerful tool for activating and directing the reactivity of sulfonyl chlorides. For example, palladium-catalyzed cross-coupling reactions could enable the use of this compound as a building block for the introduction of the 3-cyclobutylpropylsulfonyl moiety into complex molecules. Similarly, copper-catalyzed reactions are known to facilitate various transformations of sulfonyl chlorides.

Organocatalysis provides a metal-free alternative for promoting selective reactions. Chiral organocatalysts could be employed to achieve enantioselective transformations at a prochiral center within a molecule reacting with this compound.

Furthermore, the development of photoredox catalytic cycles that specifically engage aliphatic sulfonyl chlorides like this compound could unlock novel reaction pathways, such as radical-mediated additions to unsaturated systems with high selectivity.

Expanding the Scope of Functionalization and Derivatization Reactions

The sulfonyl chloride moiety is a versatile functional group that can be converted into a wide array of other functionalities. A key future direction will be to expand the repertoire of derivatization reactions for this compound to generate a diverse library of novel compounds.

The synthesis of sulfonamides through reaction with a broad range of primary and secondary amines will continue to be a central focus, given the prevalence of the sulfonamide motif in medicinal chemistry. Beyond simple amines, reactions with complex, biologically active amine-containing molecules could lead to new drug candidates.

The conversion of this compound into other sulfur-containing functional groups, such as sulfonate esters , thioethers , and sulfones , will also be an important area of exploration. These derivatives possess distinct chemical and physical properties, making them valuable for various applications.

Late-stage functionalization of complex molecules using this compound represents a particularly exciting prospect. This approach allows for the introduction of the unique cyclobutylpropylsulfonyl group at a late step in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship studies.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for the rapid discovery and optimization of new molecules has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. The integration of this compound into these workflows is a critical step towards accelerating research in this area.

Automated continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for seamless scale-up. Developing a robust flow chemistry protocol for the synthesis of this compound would enhance its availability for further research. A recent study on the automated continuous synthesis of aryl sulfonyl chlorides highlights the feasibility and benefits of such an approach, which could be adapted for aliphatic analogues. mdpi.comresearchgate.net

High-throughput screening of reaction conditions will be instrumental in rapidly identifying optimal parameters for the synthesis and derivatization of this compound. Miniaturized reaction formats and robotic liquid handling can be used to screen large libraries of catalysts, solvents, and other reaction parameters in parallel, significantly accelerating the pace of research.

The table below outlines the potential benefits of integrating this compound into modern synthesis platforms.

| Platform | Application to this compound | Key Advantages |

| Automated Flow Synthesis | Continuous production of the sulfonyl chloride. | Enhanced safety, improved reproducibility, and facile scalability. |

| High-Throughput Experimentation | Rapid optimization of synthesis and derivatization reactions. | Accelerated discovery of novel reactions and optimal conditions. |

Broader Applications in Material Science and Chemical Biology Research

The unique structural features of this compound, namely the combination of a flexible propyl chain, a rigid cyclobutyl group, and a reactive sulfonyl chloride handle, suggest potential applications in both material science and chemical biology.

In material science , sulfonyl chlorides can be used to modify the surfaces of polymers and other materials. The 3-cyclobutylpropylsulfonyl group could be grafted onto surfaces to tailor their properties, such as hydrophobicity, adhesion, or biocompatibility. Furthermore, derivatives of this compound could serve as monomers for the synthesis of novel polymers with unique thermal or mechanical properties. For instance, sulfonyl chlorides have been used for the postsynthetic modification of metal-organic frameworks (MOFs), indicating a potential route to new functional materials.

In chemical biology , the sulfonyl chloride moiety is a precursor to sulfonyl fluorides, which are used as covalent probes for studying protein function. The conversion of this compound to its corresponding sulfonyl fluoride (B91410) would yield a novel chemical probe. The cyclobutyl group could influence the binding affinity and selectivity of the probe for its target protein, potentially enabling the study of specific enzymes or receptors. The development of such probes is a vibrant area of research, with sulfonyl fluorides being recognized as "privileged warheads" for their ability to react with a range of amino acid residues.

Q & A

Q. What are the established synthetic routes for 3-cyclobutylpropane-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of a cyclobutylpropane precursor. For example, sulfonyl chlorides are often prepared via chlorosulfonation of hydrocarbons using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Solvent choice (e.g., dichloromethane or chloroform) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the sulfonyl chloride group. Purification via recrystallization or silica gel chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclobutyl moiety (characteristic δ 2.5–3.5 ppm for cyclobutane protons) and sulfonyl group (no direct protons).

- IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1170 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C₇H₁₁ClO₂S: 218.02 g/mol). Cross-validate with literature data for analogous sulfonyl chlorides .

Q. How should researchers handle and store this compound to ensure stability?

Store under anhydrous conditions at –20°C in amber glass vials to prevent light- or moisture-induced degradation. Use freshly distilled solvents (e.g., dry DCM) during reactions. Conduct periodic FT-IR checks to detect hydrolysis to sulfonic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group acts as a strong electrophile, facilitating SN2 reactions with amines or alcohols. Steric hindrance from the cyclobutyl group may slow reactivity compared to linear analogs. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity in complex systems .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?

Discrepancies often arise from trace moisture or variable nucleophile basicity. Systematic optimization should include:

- Control Experiments : Compare yields under strict anhydrous vs. ambient conditions.

- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps.

- Statistical Design : Use Response Surface Methodology (RSM) to evaluate solvent, temperature, and stoichiometry interactions .

Q. What strategies improve the compound’s utility in protein modification studies?

This sulfonyl chloride can selectively modify lysine residues under mild buffered conditions (pH 7–8). To enhance specificity:

- Competitive Assays : Compare labeling efficiency with other sulfonyl chlorides.

- Mass Spectrometry : Identify adducts using tryptic digests and LC-MS/MS.

- Site-Directed Mutagenesis : Validate target residues by mutating potential reaction sites .

Methodological Challenges and Solutions

Q. How can computational chemistry aid in predicting the compound’s behavior in catalytic systems?

Molecular docking and MD simulations can model interactions with enzymes or metal catalysts. For example, the cyclobutyl group’s ring strain may influence binding affinities in transition-metal-catalyzed cross-couplings. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What experimental designs are optimal for studying hydrolysis kinetics?

Use stopped-flow UV-Vis spectroscopy to track real-time hydrolysis rates. Vary pH (2–12) and temperature (25–60°C) to construct a kinetic profile. Compare with linear sulfonyl chlorides to quantify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.